2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione
Overview
Description
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is a chemical compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.67 g/mol . This compound is part of the dibenzoazepine family, which is known for its tricyclic structure. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione involves the chlorination of 5H-dibenzo[b,e]azepine-6,11-dione. In this process, 1.0 g of 5H-dibenzo[b,e]azepine-6,11-dione is dissolved in 50 ml of acetic acid, and chlorine gas is bubbled into the reaction mixture until it is saturated. The temperature of the reaction mixture increases to 38°C during this process .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzo[b,e]azepine-6,11-dione: The parent compound without the chlorine substitution.
2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenzo[b,e]azepin-6-one: A similar compound with additional chlorine and methyl substitutions.
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: A related compound with a diazepine ring.
Uniqueness
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione, often referred to as dibenzoazepine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H10ClN2O2 with a molecular weight of 284.7 g/mol. The compound features a dibenzoazepine core structure, which is significant for its pharmacological activity.
Anticancer Properties
Research has indicated that derivatives of dibenzoazepine compounds exhibit promising anticancer activities. For instance, studies involving cell lines such as U87 (human glioblastoma) and HeLa (cervical adenocarcinoma) have demonstrated cytotoxic effects. The mechanism appears to involve apoptosis induction through the activation of specific pathways related to oxidative stress and redox regulation .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
U87 | 15 | Apoptosis via ROS |
HeLa | 20 | NRF2 activation |
BICR18 | 25 | Inhibition of amino acid biosynthesis |
Neuroprotective Effects
Some studies suggest that dibenzoazepines may also exhibit neuroprotective effects. The compound has been linked to the inhibition of neuroinflammatory pathways, which could be beneficial in conditions like Alzheimer's disease. Its potential to modulate neurotransmitter levels is under investigation .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Nuclear Factor Erythroid 2-related Factor 2 (NRF2) Activation : This transcription factor plays a crucial role in cellular defense against oxidative stress. Compounds that activate NRF2 may enhance the expression of cytoprotective genes .
- Inhibition of Amino Acid Biosynthesis : Some derivatives have been reported to inhibit the biosynthesis of critical amino acids like asparagine and methionine, which are essential for cancer cell proliferation .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various dibenzoazepine derivatives on multiple cancer cell lines. The results indicated that modifications on the dibenzoazepine skeleton significantly influenced their potency against cancer cells.
- Neuroprotective Assessment : Another study focused on the neuroprotective capabilities of dibenzoazepines in models of neurodegeneration, highlighting their potential use in treating neurodegenerative diseases by reducing inflammation and oxidative damage .
Properties
IUPAC Name |
2-chloro-5H-benzo[c][1]benzazepine-6,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-8-5-6-12-11(7-8)13(17)9-3-1-2-4-10(9)14(18)16-12/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGPCAFRFQCHSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3)Cl)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.